molecular formula C11H16N6 B8455308 4-(3-amino-1H-1,2,4-triazol-5-yl)-N-butylpyridin-2-amine CAS No. 77314-79-5

4-(3-amino-1H-1,2,4-triazol-5-yl)-N-butylpyridin-2-amine

Cat. No.: B8455308
CAS No.: 77314-79-5
M. Wt: 232.29 g/mol
InChI Key: OMICIRCDWVOJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-amino-1H-1,2,4-triazol-5-yl)-N-butylpyridin-2-amine is a useful research compound. Its molecular formula is C11H16N6 and its molecular weight is 232.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

77314-79-5

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

IUPAC Name

4-(3-amino-1H-1,2,4-triazol-5-yl)-N-butylpyridin-2-amine

InChI

InChI=1S/C11H16N6/c1-2-3-5-13-9-7-8(4-6-14-9)10-15-11(12)17-16-10/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H3,12,15,16,17)

InChI Key

OMICIRCDWVOJFA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=CC(=C1)C2=NC(=NN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 2.5 g. (0.0108 mole) of 2-[N-mono(n-butyl)-amino]isonicotinic acid and 2.7 g. (0.0219 mole) of aminoguanidine sulfate was placed in a suitable reaction flask and heated at 200° C. for a period of three hours while under a nitrogen atmosphere. The melt was then cooled to room temperature (~25° C.), diluted with water and the pH of the resulting mixture adjusted to pH 8.0 with 1 N aqueous sodium hydroxide. The basified aqueous mixture was next filtered and the clear aqueous filtrate so obtained was subsequently concentrated in vacuo to afford a brown oil, which was thereafter triturated with methanol. After removal of the resultant solid by means of suction filtration, ethyl acetate was added to the filtrate and the latter solution was subsequently concentrated on a steam bath, followed by cooling to room temperature. In this way, there were ultimately isolated 1.04 g. of crude product (m.p. 218°-220° C.) in the form of a beige-colored precipitate. Recrystallization of the latter material from ethyl acetate/methanol then gave 467 mg (18%) of pure 3-amino-5-{2-[N-mono(n-butyl)amino]-4-pyridyl}-1,2,4-triazole, m.p. 268°-270° C. The final product was subsequently characterized by means of nuclear magnetic resonance data.
Quantity
0.0108 mol
Type
reactant
Reaction Step One
Quantity
0.0219 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.